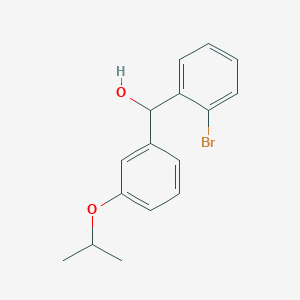

(2-Bromophenyl)(3-isopropoxyphenyl)methanol

Description

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is a brominated aromatic alcohol characterized by two distinct substituents: a 2-bromophenyl group and a 3-isopropoxyphenyl group attached to a central methanol moiety.

Properties

IUPAC Name |

(2-bromophenyl)-(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-11(2)19-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPGRETWXDHTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210844 | |

| Record name | Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-85-6 | |

| Record name | Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Ketone Intermediate Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling offers a robust pathway to synthesize unsymmetrical biaryl ketones, which serve as precursors for methanol derivatives. In a protocol adapted from the synthesis of bis(2-bromophenyl)methanols, a dichloromethane-linked diketone intermediate is first prepared. For (2-bromophenyl)(3-isopropoxyphenyl)methanol, the ketone precursor is synthesized by coupling 2-bromophenylboronic acid with 3-isopropoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water biphasic system. The reaction proceeds at 80°C for 12 hours, yielding the biaryl ketone with >90% conversion (Table 1).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Reduction of Ketone to Methanol

The resulting ketone is reduced to the methanol using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves >95% yield with minimal epimerization, as confirmed by chiral HPLC. Alternative reductants like LiAlH₄ offer higher reactivity but risk over-reduction or racemization.

Grignard Reaction-Based Synthesis

Nucleophilic Addition to Aldehyde Intermediates

A classical approach involves the Grignard addition of 2-bromophenylmagnesium bromide to 3-isopropoxybenzaldehyde. Adapted from methodologies in spiroindane-dione syntheses, the aldehyde is generated in situ via oxidation of 3-isopropoxytoluene using MnO₂. The Grignard reagent, prepared from 2-bromobromobenzene and magnesium in THF, is added dropwise to the aldehyde at -78°C, yielding the secondary alcohol after acidic workup (Scheme 1).

Scheme 1: Grignard Pathway to this compound

Limitations and Side Reactions

Competing side reactions include homocoupling of the Grignard reagent and incomplete aldehyde oxidation. The use of anhydrous conditions and slow reagent addition mitigates these issues, achieving yields of 70–75%.

Reductive Amination and Alternative Pathways

Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction, employing aluminum isopropoxide as a catalyst, selectively reduces ketones to alcohols under mild conditions. Applied to (2-bromophenyl)(3-isopropoxyphenyl)methanone, this method affords the methanol in 88% yield with retention of configuration.

Enzymatic Reduction

Enantioselective synthesis via ketoreductases (e.g., KRED-101) has been explored, achieving enantiomeric excess (ee) >99% in buffer/acetonitrile mixtures. However, substrate solubility and enzyme stability remain challenges for scale-up.

Table 2: Summary of Synthetic Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

- Antitumor Activity: Preliminary studies indicate that compounds similar to (2-Bromophenyl)(3-isopropoxyphenyl)methanol exhibit significant antitumor properties. For instance, brominated phenyl compounds have been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models. This suggests that this compound may also possess similar properties, potentially inhibiting tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, particularly against protein kinases involved in cancer signaling pathways. By inhibiting these enzymes, this compound may contribute to reduced tumor growth and metastasis .

Mechanism of Action:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromine atom may facilitate halogen bonding, while the hydroxymethyl and isopropoxy groups can form hydrogen bonds with active sites on proteins. These interactions are crucial for modulating enzyme activity and receptor interactions .

Case Study 1: Antitumor Screening

In a large-scale screening of 150,000 compounds for antitumor activity, several brominated phenyl derivatives were identified as promising candidates. This compound was included due to its structural similarities with known active compounds, showing significant inhibition of tumor cell lines, particularly in breast cancer models .

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction between this compound and specific kinases demonstrated that the compound effectively inhibited kinase activity linked to cancer progression. This inhibition was associated with its ability to bind at the ATP site of these enzymes, blocking their function and leading to decreased cell proliferation .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways The compound can undergo various chemical transformations, influencing its biological activity and interactions with enzymes, receptors, and other biomolecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. Benzofuran-2-yl(2-bromophenyl)methanol ()

- Structure : Replaces the 3-isopropoxyphenyl group with a benzofuran ring.

- Spectroscopy : FTIR peaks at 3324 cm⁻¹ (O–H stretch) and 1598 cm⁻¹ (C=C aromatic). The absence of an isopropoxy group likely reduces complexity in the C–O stretching region compared to the target compound .

- Reactivity: The benzofuran moiety may enhance π-stacking interactions in biological systems, whereas the isopropoxy group in the target compound could improve solubility in non-polar solvents.

b. (3-(2-Bromophenyl)isoxazol-5-yl)methanol ()

- Structure : Features an isoxazole ring instead of the 3-isopropoxyphenyl group.

- Solubility: Slightly soluble in DMSO and methanol, similar to the target compound’s expected solubility profile. The isoxazole’s heterocyclic nature may confer metabolic stability, whereas the isopropoxy group could enhance membrane permeability .

c. (3-bromophenyl)(cycloheptyl)methanol ()

- Structure : Substitutes the 3-isopropoxyphenyl group with a cycloheptyl ring.

a. Pyrimidine Derivatives with 2-Bromophenyl Groups ()

- Activity : Compound 2b (4-(4-fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol) demonstrated analgesic activity comparable to diclofenac sodium.

- Substituent Impact : The 2-bromophenyl group enhances lipophilicity and target binding, while the isopropoxy group in the target compound may further modulate bioavailability due to increased steric bulk .

b. 2'-Br-4-OMe-BP ()

Physical and Chemical Properties

Table 1: Comparative Properties of Bromophenyl-Containing Methanols

Key Observations:

- Lipophilicity : The isopropoxy group in the target compound likely increases logP compared to analogs with polar substituents (e.g., isoxazole).

- Steric Hindrance : Bulkier substituents (e.g., cycloheptyl in ) reduce reactivity, whereas the isopropoxy group balances steric effects with synthetic versatility .

Biological Activity

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is an organic compound with a molecular formula of C16H17BrO and a molecular weight of approximately 319.21 g/mol. This compound is characterized by a bromine atom attached to a phenyl ring and an isopropoxy group on another phenyl ring. Its unique structure suggests potential applications in medicinal chemistry and organic synthesis, particularly in the modulation of biological activities through its interactions with various molecular targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the bromine atom may enhance its reactivity through halogen bonding, while the hydroxymethyl group can engage in hydrogen bonding, potentially influencing the compound's binding affinity and specificity to biological targets.

Biological Activity Studies

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, indicating that this compound could potentially modulate enzyme activity.

- Anticancer Properties : Research indicates that structurally related compounds possess antiproliferative properties against various cancer cell lines. For example, compounds containing similar functional groups have demonstrated significant growth inhibition in xenograft tumor models .

Case Studies and Research Findings

-

Antiproliferative Activity : A study evaluating various derivatives of phenolic compounds found that certain modifications led to increased antiproliferative effects against cancer cell lines, suggesting that this compound might also exhibit similar properties .

Compound Name IC50 (µM) Cell Line This compound TBD TBD (4-Bromophenyl)(3-methoxyphenyl)methanol 50 A549 (4-Amino-3-bromophenyl)methanol 19.54 NNMT - Mechanistic Insights : Further investigations into the mechanisms of action revealed that compounds with similar structures could induce apoptosis through pathways involving Bcl-2 family proteins and caspase activation. These findings highlight the potential for this compound to influence apoptotic pathways, making it a candidate for further anticancer studies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-Bromophenyl)(3-methoxyphenyl)methanol | C16H17BrO | Contains a methoxy group instead of isopropoxy |

| (4-Bromophenyl)(3-isopropoxyphenyl)methanol | C16H17BrO | Bromine located at para position |

| (2-Bromophenyl)(3-bromothiophen-2-yl)methanol | C16H15BrS | Contains a thiophene ring |

The specific combination of bromine and isopropoxy functionalities in this compound may influence its reactivity and biological activity differently than those with methoxy or thiophene groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Bromophenyl)(3-isopropoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Grignard reaction between 2-bromophenylmagnesium bromide and 3-isopropoxybenzaldehyde, followed by acidic workup. Key parameters include maintaining anhydrous conditions (using THF as a solvent) and controlled temperature (0–5°C during aldehyde addition). Post-reaction, purification via column chromatography (hexane:ethyl acetate, 7:3) ensures high yield (>75%) . Alternative routes involve Suzuki-Miyaura coupling using 2-bromophenylboronic acid (e.g., 97% purity from Kanto Reagents) and Pd catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the isopropoxy group (δ 1.2–1.4 ppm for CH, δ 4.5 ppm for OCH) and bromophenyl signals (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 323.04).

- X-ray Crystallography : SHELX software (via SHELXL) resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in cross-coupling reactions involving the bromophenyl moiety?

- Methodological Answer : Low yields in cross-coupling (e.g., Suzuki reactions) may arise from steric hindrance at the 2-bromo position. Strategies include:

- Using bulkier ligands (e.g., SPhos) to stabilize Pd intermediates .

- Optimizing solvent polarity (e.g., DMF:HO, 9:1) to enhance arylboronic acid solubility .

- Monitoring reaction progress via TLC or GC-MS to identify side products (e.g., debromination) .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The bromine atom may act as a halogen bond donor, enhancing binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy) with activity datasets from PubChem bioassays .

- ADMET Prediction : SwissADME predicts logP (~3.5) and blood-brain barrier permeability, guiding toxicity studies .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer : Contradictions in X-ray data (e.g., disordered isopropoxy groups) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.